molecular formula C14H12O3S B14170556 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide CAS No. 4464-79-3

4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide

Cat. No.: B14170556
CAS No.: 4464-79-3
M. Wt: 260.31 g/mol
InChI Key: QFXSAPIDISAYKZ-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide is an organic compound characterized by a dioxathiolane ring with two phenyl groups attached at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide typically involves the reaction of phenyl-substituted epoxides with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxathiolane ring. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for scalability, cost-effectiveness, and safety. Industrial processes would also focus on minimizing by-products and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiolane derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,3,2-dioxathiolane: A related compound with similar structural features but different substituents.

    4-Phenyl-1,3,2-dioxathiolane: Another similar compound with one phenyl group instead of two.

Uniqueness

The compound’s specific structural features make it distinct from other dioxathiolane derivatives .

Properties

CAS No.

4464-79-3

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

4,5-diphenyl-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C14H12O3S/c15-18-16-13(11-7-3-1-4-8-11)14(17-18)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

QFXSAPIDISAYKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OS(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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